3-(Cyclohexyloxy)benzoic acid 3-(Cyclohexyloxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 158861-00-8
VCID: VC21264514
InChI: InChI=1S/C13H16O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,14,15)
SMILES: C1CCC(CC1)OC2=CC=CC(=C2)C(=O)O
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

3-(Cyclohexyloxy)benzoic acid

CAS No.: 158861-00-8

Cat. No.: VC21264514

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyclohexyloxy)benzoic acid - 158861-00-8

Specification

CAS No. 158861-00-8
Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name 3-cyclohexyloxybenzoic acid
Standard InChI InChI=1S/C13H16O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,14,15)
Standard InChI Key SEYKRNISPOBNMJ-UHFFFAOYSA-N
SMILES C1CCC(CC1)OC2=CC=CC(=C2)C(=O)O
Canonical SMILES C1CCC(CC1)OC2=CC=CC(=C2)C(=O)O

Introduction

Chemical Identity and Basic Properties

3-(Cyclohexyloxy)benzoic acid is an organic compound featuring a unique structural arrangement that combines a benzoic acid core with a cyclohexyloxy substituent. Its molecular structure consists of a benzene ring with a carboxylic acid group and a cyclohexyloxy group attached at the meta position. This arrangement contributes to its distinct chemical behavior and potential applications in pharmaceutical research.

The compound is identified by several key identifiers, which are summarized in the following table:

PropertyValue
CAS Number158861-00-8
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
IUPAC Name3-cyclohexyloxybenzoic acid
InChIInChI=1S/C13H16O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,14,15)
InChIKeySEYKRNISPOBNMJ-UHFFFAOYSA-N
SMILESC1CCC(CC1)OC2=CC=CC(=C2)C(=O)O

3-(Cyclohexyloxy)benzoic acid serves as a valuable intermediate in organic synthesis due to its functional group arrangement, which allows for further modifications and derivatizations . The compound's structure enables it to participate in various chemical reactions, making it a versatile building block in the synthesis of more complex molecules.

Physical and Chemical Properties

The physical and chemical properties of 3-(Cyclohexyloxy)benzoic acid play a crucial role in determining its behavior in various chemical and biological systems. Understanding these properties is essential for its application in research and pharmaceutical development.

Physical Properties

3-(Cyclohexyloxy)benzoic acid appears as a solid compound at room temperature. While the search results don't specifically mention its exact appearance, similar aromatic carboxylic acids often present as white crystalline powders . The compound's molecular weight of 220.26 g/mol classifies it as a small organic molecule, which influences its solubility, permeability, and other pharmacokinetic properties.

Additional physical properties can be predicted based on its structural features:

PropertyValueSource
Molecular Weight220.26 g/molComputed
Physical State at RTSolidInferred from similar compounds
Hydrogen Bond Donors1 (carboxylic acid OH)Structure-based
Hydrogen Bond Acceptors3 (carboxylic acid C=O and OH, ether O)Structure-based
Rotatable Bond Count3Structure-based

Chemical Properties

The chemical reactivity of 3-(Cyclohexyloxy)benzoic acid is primarily dictated by its functional groups:

  • The carboxylic acid group (-COOH) can undergo typical reactions such as esterification, amidation, and reduction.

  • The ether linkage (cyclohexyloxy group) is relatively stable under most conditions but can be cleaved under strong acidic conditions.

  • The aromatic ring can participate in electrophilic aromatic substitution reactions, although its reactivity is modulated by the existing substituents.

These properties make 3-(Cyclohexyloxy)benzoic acid a versatile starting material for the synthesis of various derivatives with potential biological activities .

Synthesis and Preparation Methods

The synthesis of 3-(Cyclohexyloxy)benzoic acid typically involves the formation of an ether linkage between 3-hydroxybenzoic acid and cyclohexanol or a cyclohexyl halide. Several synthetic routes have been developed for the preparation of this compound, each with its specific advantages and limitations.

Standard Synthetic Route

The most common method for synthesizing 3-(Cyclohexyloxy)benzoic acid involves the following steps:

  • Starting with 3-hydroxybenzoic acid as the core structure

  • Formation of the ether linkage by reaction with cyclohexyl halides (such as cyclohexyl bromide or chloride) or cyclohexanol

  • The reaction typically requires basic conditions to deprotonate the phenolic hydroxyl group

  • Subsequent purification steps to obtain the final product

This reaction is generally performed in the presence of basic catalysts, which facilitate the deprotonation of the phenolic hydroxyl group and subsequent nucleophilic substitution or addition reactions.

Spectroscopic Characteristics

Spectroscopic techniques play a crucial role in the identification and characterization of 3-(Cyclohexyloxy)benzoic acid. These methods provide valuable information about the compound's structure, purity, and chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Cyclohexyloxy)benzoic acid would exhibit characteristic absorption bands:

  • A strong band at approximately 1700-1725 cm-1 corresponding to the C=O stretching of the carboxylic acid group

  • A broad band in the range of 2500-3300 cm-1 representing the O-H stretching of the carboxylic acid group

  • Bands at approximately 1050-1150 cm-1 corresponding to the C-O-C stretching of the ether linkage

  • Multiple bands in the range of 1450-1600 cm-1 representing the C=C stretching of the aromatic ring

These spectroscopic features serve as valuable tools for confirming the structure and purity of 3-(Cyclohexyloxy)benzoic acid in various research contexts.

Applications in Scientific Research

3-(Cyclohexyloxy)benzoic acid has emerged as a compound of significant interest in scientific research, particularly in medicinal chemistry and drug development. Its unique structure and reactivity profile make it valuable for various applications.

Precursor for Bioactive Compounds

One of the most important applications of 3-(Cyclohexyloxy)benzoic acid is its role as a precursor in the synthesis of bioactive compounds, particularly those targeting soluble epoxide hydrolase (sEH). The compound's structure allows for further modification to create derivatives with enhanced biological activities .

Researchers have utilized 3-(Cyclohexyloxy)benzoic acid to develop compounds that:

  • Act as inhibitors of specific enzymes

  • Serve as pharmacological probes to study biological systems

  • Function as building blocks for more complex molecules with therapeutic potential

Development of sEH Inhibitors

3-(Cyclohexyloxy)benzoic acid derivatives have been extensively studied for their ability to inhibit soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which have vasodilatory, anti-inflammatory, and cardioprotective properties .

Research has shown that derivatives of 3-(Cyclohexyloxy)benzoic acid can exhibit potent inhibitory effects against sEH, with some compounds demonstrating activity in the low nanomolar range. This has significant implications for the development of novel therapeutic agents for cardiovascular diseases, inflammation, and pain management .

Structure-Activity Relationship Studies

The structural features of 3-(Cyclohexyloxy)benzoic acid make it an ideal scaffold for structure-activity relationship (SAR) studies. By systematically modifying different portions of the molecule, researchers can evaluate how structural changes affect biological activity and develop compounds with improved potency, selectivity, and pharmacokinetic properties .

These studies have led to the development of optimized derivatives with enhanced therapeutic potential, contributing to our understanding of the structural requirements for effective sEH inhibition.

Recent Research and Developments

Recent scientific investigations involving 3-(Cyclohexyloxy)benzoic acid have primarily focused on its role in the development of novel compounds with therapeutic potential. These research efforts have expanded our understanding of the compound's applications and have led to significant advancements in the field.

Development of Novel 1,3-Disubstituted Ureas

One of the most significant recent developments involving 3-(Cyclohexyloxy)benzoic acid is its incorporation into 1,3-disubstituted ureas. Researchers have synthesized a series of these compounds containing various structural elements, including the cyclohexyloxy group:

  • A study described the synthesis and properties of 1,3-disubstituted ureas containing adamantane fragments, which were prepared from isocyanates and trans-4-amino-(cyclohexyloxy)benzoic acid .

  • These compounds demonstrated promising inhibitory activity against human soluble epoxide hydrolase (hsEH) .

  • The introduction of methylene substituents to the nodal positions of the adamantane fragment in these ureas was found to affect their properties and activity .

These findings highlight the importance of 3-(Cyclohexyloxy)benzoic acid and its derivatives as key structural components in the development of novel bioactive compounds.

Structure-Activity Relationship Studies

Recent research has also focused on understanding the structure-activity relationships of 3-(Cyclohexyloxy)benzoic acid derivatives:

  • Researchers have investigated how modifications to different portions of the molecule affect biological activity, particularly with respect to sEH inhibition .

  • Studies have explored the effect of various substituents on the benzene ring, modifications to the cyclohexyl group, and alterations to the carboxylic acid moiety .

  • The results of these studies have provided valuable insights into the structural requirements for effective sEH inhibition and have guided the design of more potent inhibitors.

These structure-activity relationship studies continue to inform the rational design of novel therapeutic agents based on the 3-(Cyclohexyloxy)benzoic acid scaffold.

Exploration of Novel Synthetic Routes

Recent research has also focused on developing efficient and sustainable methods for the synthesis of 3-(Cyclohexyloxy)benzoic acid and related compounds:

  • Alternative synthetic approaches have been explored to improve yield, reduce reaction time, and minimize the use of hazardous reagents .

  • These advancements in synthetic methodology contribute to the accessibility of 3-(Cyclohexyloxy)benzoic acid for further research and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator